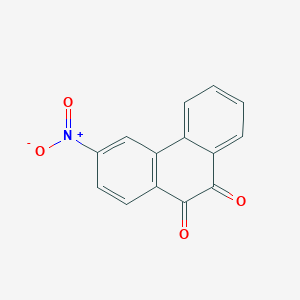

3-Nitrophenanthrene-9,10-dione

Description

Structure

3D Structure

Properties

CAS No. |

62896-78-0 |

|---|---|

Molecular Formula |

C14H7NO4 |

Molecular Weight |

253.21 g/mol |

IUPAC Name |

3-nitrophenanthrene-9,10-dione |

InChI |

InChI=1S/C14H7NO4/c16-13-10-4-2-1-3-9(10)12-7-8(15(18)19)5-6-11(12)14(13)17/h1-7H |

InChI Key |

QWWAROCDPKNURB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Nitrophenanthrene 9,10 Dione and Its Analogues

Direct Functionalization Approaches

Direct functionalization strategies represent the most straightforward methods for synthesizing 3-Nitrophenanthrene-9,10-dione. These approaches typically involve either the introduction of a nitro group onto a pre-existing phenanthrene-9,10-dione skeleton or the oxidation of a phenanthrene (B1679779) molecule that already contains the nitro group.

Regioselective Nitration of Phenanthrene-9,10-dione Precursors

The direct nitration of phenanthrene-9,10-dione or its precursors is a primary method for introducing the required nitro functional group. The position of nitration (regioselectivity) is influenced by the reaction conditions and the specific precursor used. One documented method involves the nitration and subsequent decomposition of 9,10-sulfonyldioxyphenanthrene using concentrated nitric acid to yield nitrated phenanthrenequinone (B147406) derivatives. mdpi.com For instance, 1,3,6-trinitro-9,10-phenanthrenequinone has been synthesized through this route, highlighting the potential of direct nitration on phenanthrene systems to produce highly functionalized quinones. mdpi.com

The reaction of 1,10-phenanthroline (B135089) with a mixture of nitric and sulfuric acid can also lead to oxidized dione (B5365651) products, suggesting that nitration conditions can sometimes concurrently promote oxidation to the quinone. thieme-connect.de The specific conditions, such as temperature and acid concentration, are critical in directing the reaction toward the desired nitrated phenanthrene-9,10-dione product.

| Precursor | Reagents | Product | Reference |

| 9,10-Sulfonyldioxyphenanthrene | Concentrated Nitric Acid | 1,3,6-Trinitro-9,10-phenanthrenequinone | mdpi.com |

| 1,10-Phenanthroline | Nitric Acid, Sulfuric Acid | 1,10-Phenanthroline-5,6-dione | thieme-connect.de |

Oxidative Functionalization of Nitrated Phenanthrenes

An alternative to direct nitration of the dione is the oxidation of a nitrated phenanthrene precursor. This approach is particularly useful if the desired nitrophenanthrene is more readily available than the corresponding dione. The oxidation of the 9 and 10 positions of the phenanthrene core is a well-established transformation. thieme-connect.de

Various oxidizing agents can be employed for this purpose. Chromium(VI) oxidants, such as chromic acid (CrO3) or potassium dichromate in sulfuric acid, are commonly used to convert phenanthrenes to phenanthrene-9,10-diones. thieme-connect.degoogle.comwikipedia.orgorgsyn.org The reaction is typically performed in an acidic medium, and careful control of the temperature is necessary to optimize the yield and purity of the product. google.com While these methods are effective, the major challenges include achieving site selectivity in more complex substituted phenanthrenes and the tolerance of other functional groups to the harsh oxidative conditions. thieme-connect.de

| Starting Material | Oxidizing Agent | Conditions | Product | Yield | Reference |

| Phenanthrene | Chromic Acid | Sulfuric acid medium | Phenanthrene-9,10-dione | 44-48% | google.comorgsyn.org |

| 3-Bromo-6-methylphenanthrene | CrO3 | Acetic Acid, 60°C | 3-Bromo-6-methylphenanthrene-9,10-dione | 65% | thieme-connect.de |

Multi-Step Synthesis Strategies

Multi-step syntheses allow for the construction of the this compound scaffold through more intricate and controlled reaction sequences. These strategies often involve cascade reactions or the use of modern organocatalytic methods to build the core phenanthrenequinone structure.

Cascade Reactions and Tandem Processes

Carbene Organocatalytic Methods for Phenanthrenequinone Synthesis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. researchgate.net One notable application is in the synthesis of phenanthrenequinones through tandem reactions. rsc.org This methodology provides an efficient route to a range of substituted phenanthrenequinone derivatives. The reaction mechanism typically involves the NHC-catalyzed generation of a reactive intermediate, such as a Breslow intermediate, which then participates in a cascade of reactions to construct the polycyclic framework. researchgate.netrsc.org This strategy offers the advantage of mild reaction conditions and has been shown to be effective for preparing various phenanthrenequinone products. rsc.org

Derivatization and Scaffold Modification

Once this compound is synthesized, it can serve as a versatile building block for the creation of more complex molecules through derivatization and scaffold modification. The ketone and nitro functionalities offer reactive sites for further chemical transformations.

A common derivatization involves the reaction of the dione moiety. For instance, phenanthrene-9,10-dione can be reacted with benzaldehyde (B42025) and ammonium (B1175870) acetate (B1210297) to produce a highly fluorescent derivative, 2-phenyl-1H-phenanthro[9,10-d]imidazole. researchgate.net This reaction is often used for analytical purposes but also demonstrates a way to modify the core structure. researchgate.net

Another significant modification is the asymmetric Friedel-Crafts reaction. Phenanthrenequinones can react with nucleophiles like indoles in the presence of a chiral organocatalyst, such as a squaramide-based catalyst, to yield chiral 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives. nih.gov This method allows for the stereoselective construction of new carbon-carbon bonds at the C10 position, introducing structural complexity and chirality. nih.gov

| Reaction Type | Reagents | Catalyst | Product | Reference |

| Imidazole Formation | Benzaldehyde, Ammonium Acetate | None | 2-Phenyl-1H-phenanthro[9,10-d]imidazole | researchgate.net |

| Friedel-Crafts Alkylation | Indole | (S,S)-dimethylaminocyclohexyl-squaramide | Chiral 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene | nih.gov |

Chemical Transformations at the Ketone Centers

The ketone groups at the 9 and 10 positions of the phenanthrene-9,10-dione scaffold are reactive sites that allow for a variety of chemical modifications. These transformations are crucial for the synthesis of diverse analogues and for creating ligands for metal complexes.

One common reaction is the condensation with primary amines to form Schiff base ligands. For instance, the reaction of phenanthrene-9,10-dione with amines can yield di-imine derivatives. These reactions are typically carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by an acid. rsc.org

The ketone centers can also undergo reactions with nucleophiles. For example, phenanthrene-9,10-dione can react with organometallic reagents like Grignard reagents or organolithium compounds to yield tertiary alcohols. Subsequent dehydration can lead to the formation of substituted phenanthrene derivatives.

Furthermore, the dione can be reduced to the corresponding diol, phenanthrene-9,10-diol, through catalytic hydrogenation or by using reducing agents like sodium borohydride. researchgate.net This diol can then be used in further synthetic steps, such as the formation of ethers or esters.

The reactivity of the ketone groups is summarized in the following table:

| Reagent | Product Type |

| Primary Amines (e.g., R-NH₂) | Schiff Bases (Di-imines) |

| Organometallic Reagents (e.g., R-MgBr) | Tertiary Alcohols |

| Reducing Agents (e.g., NaBH₄, H₂/Pd) | Diols |

| Hydroxylamine (B1172632) (NH₂OH) | Dioximes |

Modifications of the Nitro Substituent

The nitro group at the 3-position of this compound is a versatile functional group that can be transformed into a variety of other substituents, significantly expanding the range of accessible analogues.

The most common transformation of a nitro group is its reduction to an amino group (-NH₂). This can be achieved using a variety of reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a highly effective method. organic-chemistry.org Other reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic medium are also commonly employed for the reduction of aromatic nitro compounds. organic-chemistry.org

The resulting 3-aminophenanthrene-9,10-dione can then serve as a precursor for a wide array of further derivatizations. For instance, the amino group can be diazotized and subsequently replaced by various other functional groups (Sandmeyer reaction), including halogens, cyano, and hydroxyl groups. The amino group can also be acylated to form amides or alkylated to form secondary or tertiary amines.

The following table outlines some of the key transformations of the nitro group:

| Reagent(s) | Product Functional Group |

| H₂, Pd/C or SnCl₂, HCl or Fe, HCl | Amino (-NH₂) |

| 1. NaNO₂, HCl; 2. CuX (X = Cl, Br, CN) | Halo (-Cl, -Br), Cyano (-CN) |

| 1. NaNO₂, HCl; 2. H₂O | Hydroxyl (-OH) |

| Acyl Halide or Anhydride | Amido (-NHCOR) |

Synthesis of Metal Complexes Featuring Phenanthrenedione Ligands

Phenanthrene-9,10-dione and its derivatives, including this compound, can act as ligands in the formation of metal complexes. The two ketone groups, or more commonly, the corresponding di-imine or dioxime derivatives, can chelate to a metal center.

The synthesis of these complexes typically involves the reaction of a metal salt with the phenanthrenedione-based ligand in a suitable solvent. The choice of metal salt and solvent, as well as the reaction conditions (e.g., temperature, pH), can influence the stoichiometry and geometry of the resulting complex.

For example, mononuclear and polynuclear complexes of various transition metals such as zinc(II), nickel(II), and copper(II) have been synthesized using ligands derived from 1,10-phenanthroline-5,6-dione, a heterocyclic analogue of phenanthrene-9,10-dione. researchgate.net The synthesis can be carried out by direct reaction of the ligand with the metal salt or through template methods. researchgate.net

The introduction of a nitro group on the phenanthrene ring can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex. The electron-withdrawing nature of the nitro group can affect the ligand field strength and the redox potential of the metal center.

The general procedure for the synthesis of such complexes is outlined below:

| Metal Salt (e.g.) | Ligand | Solvent | Resulting Complex |

| CuCl₂, NiCl₂, Zn(OAc)₂ | Phenanthrenedione-derived di-imine or dioxime | Ethanol, Methanol, or other suitable organic solvent | [M(ligand)ₓ]ⁿ⁺ |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-Nitrophenanthrene-9,10-dione, ¹H and ¹³C NMR, along with two-dimensional (2D) correlation experiments, are essential for unambiguous assignment of all proton and carbon signals.

While a complete, experimentally assigned spectrum for this compound is not extensively reported in readily available literature, the expected spectral features can be predicted based on its structure and data from analogous compounds. sfasu.eduresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show seven distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The presence of the electron-withdrawing nitro group (-NO₂) and the two carbonyl groups (C=O) of the dione (B5365651) system significantly influences the chemical shifts of the aromatic protons. Protons on the ring containing the nitro group (H-2 and H-4) and protons adjacent to the dione system (H-1 and H-8) are expected to be the most deshielded, appearing at the downfield end of the spectrum. The coupling patterns (doublets, triplets, or doublets of doublets) and their corresponding coupling constants (J-values) would be critical in determining the relative positions of the protons on the phenanthrene (B1679779) skeleton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to display 14 distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbons: The two carbonyl carbons (C-9 and C-10) are expected to have the largest chemical shifts, typically appearing in the δ 170-185 ppm range, a characteristic feature of quinone systems.

Aromatic Carbons: The remaining 12 carbons will resonate in the aromatic region (δ 120-150 ppm). The carbon atom directly attached to the nitro group (C-3) would be significantly influenced, and its chemical shift would be a key identifier. Carbons in close proximity to the electron-withdrawing groups will also experience notable shifts.

Detailed analysis of chemical shifts for related compounds, such as 3-Nitrobenzo[a]pyrene, provides a reference for the influence of a nitro group on a polycyclic aromatic system. sfasu.edunih.gov

| Nucleus | Expected Chemical Shift Range (δ, ppm) | Structural Assignment | Notes |

|---|---|---|---|

| ¹H | ~7.5 - 9.0 | Aromatic Protons (H-1, H-2, H-4, H-5, H-6, H-7, H-8) | Protons ortho and para to the -NO₂ group and adjacent to the dione are expected to be the most downfield shifted. |

| ¹³C | ~170 - 185 | Carbonyl Carbons (C-9, C-10) | Characteristic chemical shift for quinone-type carbonyls. |

| ¹³C | ~120 - 150 | Aromatic & Quaternary Carbons | The carbon attached to the -NO₂ group (C-3) and other carbons bonded to the electron-withdrawing groups will show significant downfield shifts. |

To definitively assign the complex ¹H and ¹³C NMR spectra, advanced 2D NMR experiments are indispensable. wikipedia.org These techniques reveal correlations between nuclei, providing a complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds, allowing for the mapping of adjacent protons within each aromatic ring system. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon atoms to which they are directly attached. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, simplifying the assignment of protonated carbons in the ¹³C spectrum. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two to four bonds). It is crucial for identifying quaternary (non-protonated) carbons by observing their correlations to nearby protons. For instance, the carbonyl carbons (C-9, C-10) could be assigned by their correlations to protons H-1 and H-8.

Together, these 2D NMR techniques would allow for the complete and unambiguous assignment of every proton and carbon atom in the this compound molecule. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound and providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to four or more decimal places), which allows for the unambiguous determination of a molecule's elemental composition. measurlabs.com For this compound, with a molecular formula of C₁₄H₇NO₄, the expected exact mass can be calculated. molbase.com An experimental HRMS analysis would aim to measure a mass that matches this theoretical value, confirming the elemental formula and ruling out other potential formulas with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₇NO₄ |

| Nominal Mass | 253 amu |

| Calculated Monoisotopic Mass | 253.0375 u |

In mass spectrometry, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI), the molecular ion often undergoes fragmentation. nih.gov Analyzing this fragmentation pattern provides valuable structural information. For this compound, the fragmentation is dictated by the stable aromatic core and the attached functional groups.

Expected key fragmentation pathways include:

Loss of Carbon Monoxide (CO): Quinone structures are known to undergo characteristic loss of one or two molecules of CO (mass loss of 28 u each). A prominent fragment at m/z 225 (M-28) would be expected.

Loss of Nitro Group (-NO₂): The expulsion of the nitro group (mass loss of 46 u) is a common pathway for nitroaromatic compounds, which would lead to a fragment ion at m/z 207.

Loss of Nitric Oxide (NO): A rearrangement followed by the loss of NO (mass loss of 30 u) is also frequently observed, resulting in a fragment at m/z 223. youtube.com

The relative abundance of these and other fragment ions creates a unique mass spectrum that serves as a fingerprint for the molecule. libretexts.orgmiamioh.edu

| Mass Loss (u) | Neutral Fragment | Expected Fragment m/z | Notes |

|---|---|---|---|

| 28 | CO | 225 | Characteristic fragmentation of a quinone. |

| 30 | NO | 223 | Common fragmentation pathway for aromatic nitro compounds. |

| 46 | NO₂ | 207 | Direct cleavage of the nitro group. |

| 56 | 2 x CO | 197 | Sequential loss of both carbonyl groups. |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. uha.fr These techniques are highly effective for identifying the functional groups present in a molecule, as each group has characteristic absorption or scattering frequencies. thermofisher.com

For this compound, the key vibrational modes would be associated with the C=O groups of the dione and the N-O bonds of the nitro group.

Carbonyl (C=O) Stretching: The two carbonyl groups are expected to produce strong, sharp absorption bands in the IR spectrum, typically in the range of 1660-1690 cm⁻¹. The exact position can indicate the degree of conjugation and electronic environment.

Nitro (NO₂) Stretching: The nitro group is characterized by two distinct stretching vibrations: a strong asymmetric stretch (νas) typically found between 1500-1560 cm⁻¹ and a symmetric stretch (νs) of medium intensity between 1335-1370 cm⁻¹. The presence of strong bands in these regions is a definitive indicator of the nitro group.

Aromatic Vibrations: The phenanthrene core will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings and the nitro group, which may be weak in the IR spectrum. researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Carbonyl (C=O) | Stretching | 1660 - 1690 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1335 - 1370 | Medium to Strong |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the aromatic phenanthrene core, the dione carbonyl groups, and the nitro group.

The presence of the nitro (NO₂) group is typically confirmed by two strong and distinct stretching vibrations. spectroscopyonline.comorgchemboulder.com For aromatic nitro compounds, the asymmetric stretching vibration (ν_as(NO₂)) is expected in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration (ν_s(NO₂)) appears in the 1360-1290 cm⁻¹ region. orgchemboulder.comorgchemboulder.com These intense bands are highly characteristic and are a primary indicator of nitration.

The α-dione structure contributes a strong absorption band due to the C=O stretching vibration (ν(C=O)). For 9,10-phenanthrenequinone, this band is observed around 1680 cm⁻¹. The exact position of this band in this compound may be slightly shifted due to the electronic influence of the electron-withdrawing nitro group on the aromatic system.

The aromatic phenanthrene backbone will give rise to several characteristic bands. These include the aromatic C-H stretching vibrations (ν(C-H)) typically found above 3000 cm⁻¹, and the aromatic C=C stretching vibrations (ν(C=C)) in the 1600-1450 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic rings, are expected in the 900-650 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric NO₂ Stretch | Nitro Group | 1550-1475 | Strong |

| Symmetric NO₂ Stretch | Nitro Group | 1360-1290 | Strong |

| C=O Stretch | Dione | ~1680 | Strong |

| Aromatic C-H Stretch | Aromatic Rings | >3000 | Medium-Weak |

| Aromatic C=C Stretch | Aromatic Rings | 1600-1450 | Medium-Weak |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique molecular fingerprint.

Key features in the Raman spectrum would include intense bands arising from the symmetric stretching of the nitro group, typically observed in the 1370–1330 cm⁻¹ region for nitro-polycyclic aromatic hydrocarbons. doi.org The C=O stretching vibrations of the dione are also expected to be Raman active. The aromatic ring system of phenanthrene will produce a number of characteristic Raman bands. For the parent phenanthrene molecule, prominent Raman shifts are observed corresponding to ring breathing modes and C-H bending. researchgate.netresearchgate.net The introduction of the nitro and dione functionalities will alter the positions and intensities of these bands, providing a detailed signature of the molecule's structure. Raman spectroscopy is a valuable tool for studying the structure of organic compounds, as the Raman shift can provide qualitative and structural information about the molecule by characterizing the vibrational characteristics of different functional groups. proquest.com

Table 2: Expected Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Symmetric NO₂ Stretch | Nitro Group | 1370-1330 |

| C=O Stretch | Dione | ~1680 |

| Aromatic Ring Breathing | Phenanthrene Core | ~1400 and ~1600 |

Electronic Absorption and Luminescence Spectroscopy (e.g., UV-Vis, Fluorescence)

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the extensive conjugation of the phenanthrenequinone (B147406) system. Phenanthrenequinone itself exhibits an absorption peak at approximately 267 nm. aatbio.com The introduction of a nitro group, a strong chromophore and auxochrome, is anticipated to cause a bathochromic (red) shift in the absorption maxima and potentially introduce new absorption bands. shimadzu.com This is due to the extension of the conjugated π-system and the presence of n→π* transitions associated with the nitro group. Aromatic nitro compounds often exhibit absorption bands at longer wavelengths compared to their unsubstituted parent compounds. libretexts.org

Luminescence spectroscopy, including fluorescence and phosphorescence, provides insights into the excited state properties of a molecule. While many phenanthrene derivatives are known to be fluorescent, the presence of a nitro group often leads to fluorescence quenching. This is because the nitro group can introduce non-radiative decay pathways for the excited state. However, some nitrated polycyclic aromatic hydrocarbons do exhibit fluorescence, so it is possible that this compound may show weak fluorescence. bohrium.com A detailed study would be required to determine its specific emission properties. In a study of 9,10-phenanthrenequinone and its derivatives, phosphorescence was observed in various solutions at both room temperature and 77 K. nih.gov

Table 3: Predicted Electronic Absorption Properties for this compound

| Spectroscopic Parameter | Expected Observation |

|---|---|

| UV-Vis Absorption Maxima (λ_max) | Bathochromic shift relative to phenanthrenequinone (~267 nm), with potential additional bands at longer wavelengths due to the nitro group. |

| Molar Absorptivity (ε) | High, characteristic of extended π-conjugated systems. |

| Fluorescence | Likely to be weak or quenched due to the presence of the nitro group. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although a specific crystal structure for this compound has not been reported, we can predict key structural features based on the structures of related compounds.

The molecule is expected to be largely planar due to the extensive sp² hybridization of the phenanthrenequinone core. However, the nitro group may be twisted out of the plane of the aromatic ring to some degree due to steric hindrance with adjacent hydrogen atoms. For example, in the crystal structure of 4-nitrophenanthrene, the nitro group is twisted with respect to the phenanthrene plane. researchgate.net

The crystal packing is likely to be influenced by intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules and C-H···O hydrogen bonds involving the carbonyl and nitro oxygen atoms. mdpi.com These interactions play a crucial role in stabilizing the crystal lattice. The precise bond lengths and angles would reflect the hybridisation of the atoms and the electronic effects of the substituents. For instance, the C-N bond of the nitro group and the C=O bonds of the dione would have characteristic lengths.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Feature |

|---|---|

| Molecular Geometry | Largely planar phenanthrenequinone core with a potentially twisted nitro group. |

| Crystal Packing | Likely dominated by π-π stacking and C-H···O hydrogen bonds. |

| Key Bond Lengths | C=O: ~1.22 Å; Aromatic C-C: ~1.36-1.45 Å; C-N: ~1.47 Å |

Chemical Reactivity and Mechanistic Studies of 3 Nitrophenanthrene 9,10 Dione

Oxidative and Reductive Pathways

The chemical reactivity of 3-Nitrophenanthrene-9,10-dione is largely dictated by the interplay between its quinone structure and the electron-withdrawing nitro group. These features make the molecule particularly susceptible to reductive and oxidative transformations, which are central to its chemical behavior.

Like its parent compound, phenanthrene-9,10-dione, this compound is capable of undergoing redox cycling. This process involves the sequential acceptance of electrons, leading to the formation of reactive radical intermediates. The presence of the strongly electron-withdrawing nitro group at the 3-position is expected to facilitate this process by increasing the molecule's electron affinity.

The redox cycling mechanism can proceed through two main pathways:

One-Electron Reduction: The quinone moiety can accept a single electron from a suitable donor (e.g., cellular reductases) to form a semiquinone radical anion. This radical is often unstable and can rapidly transfer the electron to molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) radical (O₂⁻). This cycle can repeat, leading to the continuous generation of reactive oxygen species (ROS).

Two-Electron Reduction: The quinone can also undergo a two-electron reduction to form a hydroquinone. This process can be reversed by oxidation, allowing the molecule to participate in further redox reactions.

The nitro group itself can also be reduced, typically in a stepwise manner, to form nitroso and hydroxylamine (B1172632) intermediates, and ultimately an amino group. This adds another layer of complexity to the molecule's redox behavior.

Cyclic voltammetry (CV) is a key technique for investigating the electrochemical properties of compounds like this compound. nih.gov A typical cyclic voltammogram for a nitroaromatic quinone would show multiple reduction and oxidation peaks, corresponding to different electron transfer steps. researchgate.net

The reduction process is generally complex. In aqueous media, the voltammetric reduction of nitroaromatic compounds often involves the formation of a hydroxylamine derivative in a four-electron, four-proton step. researchgate.net This can be followed by a further two-electron, two-proton reduction to the corresponding amine. The quinone moiety undergoes its own reversible or quasi-reversible two-electron reduction to a hydroquinone.

While specific experimental CV data for this compound is not extensively detailed in readily available literature, the electrochemical potentials can be approximated by examining related compounds. The presence of both nitro and quinone groups suggests that the molecule will be reduced at relatively low potentials (less negative values), indicating its high propensity to accept electrons.

Below is a table of electrochemical data for related nitroaromatic compounds, illustrating the typical potential ranges for the first reduction step.

Interactive Data Table: First Half-Wave Reduction Potentials of Selected Nitro-PAHs

| Compound | First Half-Wave Potential (E½ vs. Ag/AgI) |

| 3-Nitrofluoranthene | -0.51 V |

| 1-Nitropyrene | -0.61 V |

| 6-Nitrochrysene | -0.64 V |

| 9-Nitroanthracene | -0.84 V |

Data sourced from studies on nitro-PAH electrochemistry.

Nucleophilic and Electrophilic Reactions

The electronic nature of this compound, characterized by a highly electron-deficient aromatic system, governs its reactivity towards nucleophiles and electrophiles.

Nucleophilic Reactions: The presence of two carbonyl groups and a nitro group strongly withdraws electron density from the phenanthrene (B1679779) rings. This activates the molecule towards nucleophilic aromatic substitution (SNAr) reactions. nih.gov Nucleophiles can attack the electron-poor carbon atoms of the aromatic rings, particularly those on the nitro-substituted ring, leading to the displacement of a group or addition to the ring system.

Electrophilic Reactions: Conversely, the same electron-withdrawing groups that promote nucleophilic attack strongly deactivate the aromatic system towards electrophilic aromatic substitution. The electron-poor nature of the rings repels incoming electrophiles, making reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation extremely difficult to achieve without harsh reaction conditions.

Photochemical Transformations

Nitro-substituted polycyclic aromatic hydrocarbons (PAHs) are known to undergo significant photochemical transformations upon exposure to light. nih.gov For nitro-PAHs where the nitro group is sterically hindered and forced out of the plane of the aromatic rings, a common photochemical pathway is a nitro-nitrite rearrangement. nih.gov

In the case of this compound, absorption of UV or visible light can promote the molecule to an excited state. From this state, it can undergo rearrangement of the nitro group (-NO₂) into a nitrite (B80452) ester (-ONO). This nitrite intermediate is unstable and can cleave, breaking the N-O bond to form a phenoxy radical and a nitrogen monoxide (•NO) radical. nih.goviupac.org These highly reactive radical species can then engage in a variety of subsequent reactions, leading to the formation of different degradation products.

Radical Reactions and Degradation Pathways

The generation of radicals is a central feature of the reactivity of this compound, leading to various degradation pathways.

Semiquinone Radical Formation: As described in the redox cycling mechanism (Section 4.1.1), the one-electron reduction of the quinone moiety yields a semiquinone radical. In an aerobic environment, this radical is a key player in the catalytic generation of superoxide radicals. The superoxide can then be converted to other ROS, such as hydrogen peroxide, through enzymatic or non-enzymatic dismutation.

Photochemically-Induced Radicals: As discussed in Section 4.3, photochemical transformation provides another route to radical formation. The cleavage of the intermediate nitrite ester generates a phenoxy radical and a nitrogen monoxide radical. nih.gov These radicals can dimerize, react with other molecules, or undergo further rearrangements, contributing to the degradation of the parent compound.

These radical-mediated pathways underscore the compound's potential to induce oxidative stress and degrade through complex reaction cascades initiated by either reductive processes or light.

Computational Chemistry and Molecular Modeling of 3 Nitrophenanthrene 9,10 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. curtin.edu.aumdpi.com Among these, Density Functional Theory (DFT) has become a popular and effective method for investigating the structural and electronic properties of organic compounds. aps.org DFT calculations can elucidate the complex interplay of the phenanthrenequinone (B147406) core and the electron-withdrawing nitro group in 3-Nitrophenanthrene-9,10-dione.

Electronic Structure and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgyoutube.com The energies and distributions of these orbitals are crucial for predicting a molecule's reactivity, electronic properties, and spectroscopic behavior. youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. wikipedia.org

While specific DFT calculations for this compound are not extensively published, studies on closely related compounds, such as 1,3,6-trinitro-9,10-phenanthrenequinone (PQ), offer significant insights. mdpi.com In a DFT study of PQ and its charge-transfer complexes with 23 different aromatic π-electron donors, researchers calculated the frontier orbital energy levels to understand their interactions. mdpi.com The HOMO-LUMO energy gap is a critical parameter derived from these calculations, governing the potential for charge transfer between molecules. mdpi.com For the acceptor molecule PQ, the study highlighted its strong electron-accepting properties, which are enhanced by the presence of multiple nitro groups. mdpi.com

Below is a table showing examples of calculated frontier molecular orbital energies for several donor molecules studied in complex with 1,3,6-trinitro-9,10-phenanthrenequinone, illustrating the data generated from such computational analyses. mdpi.com

| Donor Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene (BZ) | -6.85 | -0.71 | 6.14 |

| Naphthalene (NA) | -6.03 | -1.27 | 4.76 |

| Anthracene (AN) | -5.46 | -1.72 | 3.74 |

| Tetracene (TET) | -5.09 | -2.11 | 2.98 |

| Pentacene (PEN) | -4.84 | -2.38 | 2.46 |

Data sourced from a DFT study on charge-transfer complexes of 1,3,6-trinitro-9,10-phenanthrenequinone. mdpi.com

For nitroaromatic compounds in general, the energy of the LUMO is a particularly important descriptor, as it relates to the ease with which the molecule can accept an electron, a key step in the metabolic activation that can lead to mutagenicity. mdpi.com

Spectroscopic Property Prediction and Validation

Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra. rsc.orgaip.org DFT and other quantum chemical methods can be used to simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. nih.gov By calculating the vibrational frequencies and intensities, researchers can assign the bands observed in experimental IR and Raman spectra to specific molecular motions. ias.ac.in

For example, a study on nitrophenanthrene isomers used DFT calculations to obtain and analyze their IR and Raman spectra. nih.gov The calculations revealed that spectral zones between 1000 and 1600 cm⁻¹ contained intense bands that were noticeably affected by the position of the nitro group, making them useful for discriminating between isomers. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can predict the vertical transition energies and oscillator strengths that correspond to peaks in a UV-Vis spectrum. researchgate.netresearchgate.net These theoretical spectra, once validated against experimental data for a known compound, can be used to confirm structures and understand the electronic transitions occurring within the molecule. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational changes, dynamics, and thermodynamics of molecules in various environments.

For a molecule like this compound, MD simulations could be employed to:

Investigate its behavior and orientation in different solvents.

Study its interaction with biological membranes, predicting how it might partition into and orient within a lipid bilayer.

Explore the conformational flexibility and stability of its complexes with biological macromolecules, such as proteins or DNA, providing insights that complement molecular docking studies.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools designed to correlate the chemical structure of a compound with its biological activity. nih.govyoutube.com These models are particularly valuable for nitroaromatic compounds, a class known to exhibit various toxic effects, including mutagenicity. mdpi.comnih.govresearchgate.net

QSAR studies have been instrumental in identifying the key molecular properties, or descriptors, that govern the mutagenic potential of nitroaromatic compounds. nih.gov For this class of chemicals, two of the most significant determinants of mutagenicity are:

The energy of the LUMO (ELUMO): A lower LUMO energy indicates a greater ease of accepting an electron (nitro-reduction), which is a critical step in their metabolic activation to mutagenic species. mdpi.com

Hydrophobicity: Often modeled by the octanol/water partition coefficient (log P), this descriptor relates to the molecule's ability to cross cell membranes and interact with nonpolar biological environments. mdpi.com

| Model Type | Key Molecular Descriptors | Predicted Activity/Property | Relevance to Nitroaromatics |

|---|---|---|---|

| Classical QSAR | ELUMO, log P, Dipole Moment | Mutagenicity, Toxicity | Correlates electronic properties and hydrophobicity with biological effects. mdpi.com |

| 3D-QSAR | Steric and Electrostatic Fields | Binding Affinity, Mutagenicity | Provides a 3D map of favorable and unfavorable interaction regions. |

| Machine Learning QSAR | Quantum Chemical & DRAGON Descriptors | Mutagenicity Classification | Can build robust predictive models from large datasets of nitroaromatic compounds. nih.gov |

A summary of common QSAR modeling approaches and descriptors relevant to nitroaromatic compounds.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger target molecule, typically a protein or nucleic acid. academie-sciences.frvisionpublisher.infonih.gov This method is crucial for rational drug design and for hypothesizing the mechanism of action of bioactive compounds. nih.gov

For this compound, molecular docking can be used to explore its potential interactions with various biological targets. Given its structural similarity to other polycyclic aromatic compounds and quinones, potential targets could include:

DNA: Many planar aromatic molecules are known to intercalate between the base pairs of DNA. Docking studies can predict the stability and mode of this interaction. Docking has been used to investigate how the position of a nitro group on a polycyclic aromatic hydrocarbon affects the DNA-binding mode of its activated metabolite. digitellinc.com Studies on other nitro-derivatives have also explored interactions with DNA through groove-binding and intercalation. researchgate.net

Enzymes: Quinone structures are known to interact with various enzymes. For instance, docking studies on phenanthrene (B1679779) derivatives have identified potential interactions with cancer-related protein kinases like ABL1 and EGFR, and other enzymes such as phosphodiesterase type 5 (PDE5). semanticscholar.orgacademie-sciences.frresearchgate.net Other studies have docked nitro-compounds into the active sites of enzymes like inducible nitric oxide synthase (iNOS). researchgate.net

The output of a docking study typically includes a binding energy score, which estimates the strength of the interaction, and a predicted binding pose, which shows the specific hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex. academie-sciences.fr

| Compound Class | Protein/Receptor Target | Key Finding from Docking | Reference |

|---|---|---|---|

| Phenanthrene Derivatives | Proto-oncogene tyrosine-protein kinases (e.g., ABL1, EGFR) | Binding energies ranged from -8.3 to -11.1 kcal/mol, indicating strong potential interactions. | academie-sciences.fr |

| Nitro-Polycyclic Aromatic Hydrocarbons | DNA | The position of the nitro group influences the distance between the activated metabolite and DNA bases, affecting adduct formation. | digitellinc.com |

| Emodin Anthraquinone (B42736) Derivatives | Bovine Serum Albumin (BSA) | Investigated the binding of anthraquinone derivatives to a major transport protein. | nih.gov |

| Nitro Benzamide Derivatives | Inducible Nitric Oxide Synthase (iNOS) | Compounds with an optimum number and orientation of nitro groups showed more efficient binding. | researchgate.net |

Examples of molecular docking studies performed on related compound classes.

Environmental Chemistry and Occurrence of 3 Nitrophenanthrene 9,10 Dione

Formation Pathways in the Environment

3-Nitrophenanthrene-9,10-dione is not typically a primary pollutant emitted directly from combustion sources. Instead, it is understood to be a secondary pollutant, formed through chemical reactions in the atmosphere. The formation process involves the oxidation of the parent PAH, phenanthrene (B1679779), and subsequent or concurrent nitration.

The initial step in the formation of this compound is the atmospheric oxidation of phenanthrene. Phenanthrene is a three-ring PAH that is released into the atmosphere from the incomplete combustion of organic materials such as coal, oil, gas, and wood. In the atmosphere, phenanthrene primarily exists in the gas phase. copernicus.org

The most significant atmospheric loss process for gaseous phenanthrene is its reaction with the hydroxyl radical (•OH), particularly during the daytime. nih.gov This reaction is rapid, with an estimated atmospheric lifetime of phenanthrene with respect to •OH radicals being approximately 4.6 hours. nih.gov The reaction initiates a complex series of chemical changes that can lead to the formation of various oxygenated products, including phenanthrene-9,10-dione. nih.gov Theoretical studies have shown that the reaction of phenanthrene with •OH radicals in the presence of oxygen (O2) and nitrogen oxides (NOx) can produce a range of oxygenated PAHs, including phenanthrenols, phenanthrones, and phenanthrene-9,10-dione. nih.gov

During the nighttime, the nitrate (B79036) radical (•NO3) becomes a more important atmospheric oxidant. The reaction of gas-phase phenanthrene with •NO3 radicals can also lead to the formation of phenanthrene-9,10-dione. researchgate.net

In addition to gas-phase reactions, heterogeneous reactions occurring on the surface of atmospheric particles can also contribute to the formation of phenanthrene-9,10-dione. Phenanthrene can be adsorbed onto the surface of particulate matter, where it can react with gaseous oxidants like ozone (O3) and nitrogen dioxide (NO2). researchgate.net While the reaction of phenanthrene with ozone can produce phenanthrene-9,10-dione, the subsequent nitration to form this compound is a critical step. researchgate.net

The nitration of PAHs in the atmosphere can occur through several pathways, including reactions with •NO2 in the presence of •OH or •NO3 radicals. Nitro-PAHs are formed both from direct emissions from combustion sources and through post-emission atmospheric transformations of their parent PAHs. copernicus.orgccme.ca The formation of this compound likely involves the nitration of either phenanthrene prior to oxidation or the nitration of the already formed phenanthrene-9,10-dione. The specific pathway and the factors influencing the formation of the 3-nitro isomer are areas of ongoing research.

Table 1: Atmospheric Oxidants Involved in the Transformation of Phenanthrene

| Oxidant | Typical Conditions | Role in Formation of Phenanthrene-9,10-dione |

| Hydroxyl Radical (•OH) | Daytime | Primary gas-phase oxidant leading to the formation of various oxygenated products, including the dione (B5365651). nih.gov |

| Nitrate Radical (•NO3) | Nighttime | Important gas-phase oxidant contributing to the formation of the dione. researchgate.net |

| Ozone (O3) | Day and Night | Can react with phenanthrene in both gas and heterogeneous phases to form the dione. researchgate.net |

| Nitrogen Oxides (NOx) | Polluted Environments | Precursors to nitrating agents (e.g., •NO2, •NO3) necessary for the formation of the nitro-derivative. nih.govccme.ca |

Distribution and Fate in Environmental Compartments

Once formed in the atmosphere, this compound is distributed among various environmental compartments. Its fate is determined by its physical and chemical properties, such as volatility and solubility, as well as environmental conditions.

Nitro-PAHs, in general, have lower vapor pressures than their parent PAHs, which means they are more likely to be associated with particulate matter in the atmosphere. copernicus.orgresearchgate.net The gas-particle partitioning of these compounds is a critical factor in their atmospheric transport and deposition. copernicus.orgresearchgate.net Lighter nitro-PAHs may exist partially in the gas phase, while heavier ones are predominantly found on airborne particles. researchgate.net Given its molecular structure, this compound is expected to be primarily associated with the particulate phase.

Studies have shown that nitro-PAHs are ubiquitous in urban and industrial aerosols. aaqr.org Their concentrations in the particulate phase are influenced by the levels of parent PAHs, the concentrations of atmospheric oxidants and nitrating agents, and meteorological conditions.

Atmospheric deposition, through both wet and dry processes, is the primary mechanism by which this compound is transferred from the atmosphere to terrestrial and aquatic ecosystems. Once in the soil, its fate is governed by processes such as sorption to soil organic matter, microbial degradation, and potential leaching.

Nitro-PAHs have been detected in urban and industrial soils. service.gov.uk Their persistence in soil is a concern due to their potential toxicity. The hydrophobic nature of PAHs and their derivatives leads to their strong adsorption to soil and sediment particles, which can limit their mobility and bioavailability. researchgate.net

In aquatic environments, PAHs and their derivatives that are associated with particulate matter will eventually settle and accumulate in sediments. ccme.ca Sediments can therefore act as a long-term sink and a potential source of these contaminants to the overlying water column and benthic organisms.

The presence of this compound in aquatic systems is expected to be low due to its likely low water solubility and strong tendency to adsorb to particulate matter. ccme.caresearchgate.net Any input into aquatic environments would primarily be through atmospheric deposition onto the water surface or from runoff from contaminated soils. researchgate.net

In the water column, abiotic degradation processes such as photolysis (degradation by sunlight) could potentially play a role in the transformation of this compound. nih.gov However, its association with particulate matter would likely reduce its exposure to sunlight. Biotic degradation by microorganisms is also a possible fate process, although the presence of the nitro group can make the compound more resistant to microbial breakdown compared to its parent PAH. nih.gov

Table 2: Environmental Compartments and the Expected Behavior of this compound

| Environmental Compartment | Primary Distribution/State | Key Fate Processes |

| Air | Predominantly associated with particulate matter. copernicus.orgresearchgate.net | Atmospheric transport, wet and dry deposition. |

| Soil | Adsorbed to soil organic matter. researchgate.net | Microbial degradation, leaching (limited), long-term persistence. |

| Sediment | Adsorbed to sediment particles. ccme.ca | Burial, potential resuspension, microbial degradation (slow). |

| Aquatic Systems | Low concentrations in the water column, mainly particle-associated. researchgate.net | Photolysis (limited), microbial degradation, partitioning to sediment. |

Analytical Methodologies for Environmental Monitoring

The successful monitoring of this compound hinges on the development and validation of robust analytical methods capable of detecting trace levels of the compound in complex environmental samples. The general consensus in the scientific community suggests that techniques combining efficient extraction with sensitive chromatographic and mass spectrometric detection are most suitable.

Sample Extraction and Clean-up Procedures (e.g., Solid Phase Extraction (SPE), Soxhlet Extraction)

The initial and one of the most critical stages in the analysis of this compound from environmental samples is its efficient extraction from the matrix (e.g., soil, particulate matter). The choice of extraction technique depends on the sample type, the physicochemical properties of the analyte, and the desired sample throughput.

Soxhlet extraction , a classic and robust technique, is often employed for solid samples. This method involves the continuous extraction of the analyte with a suitable solvent over an extended period. For compounds in the class of PAHs and their derivatives, solvents such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone (B3395972) are commonly used. While effective, Soxhlet extraction can be time-consuming and require large volumes of organic solvents.

Solid Phase Extraction (SPE) offers a more modern and often more efficient alternative for both liquid and solid samples (after an initial solvent extraction). SPE allows for the concentration and purification of the analyte by partitioning it between a solid sorbent and the liquid sample or sample extract. For nitro-PAHs, various sorbents can be utilized, including silica, Florisil®, and polymeric phases. The selection of the appropriate sorbent and elution solvents is critical for isolating this compound from interfering compounds.

A typical SPE procedure would involve conditioning the sorbent, loading the sample extract, washing away impurities, and finally eluting the analyte of interest with a small volume of a strong solvent. This not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis.

Chromatographic Separation Techniques (e.g., Gas Chromatography (GC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Liquid Chromatography (HPLC))

Following extraction and clean-up, the separation of this compound from other co-extracted compounds is typically achieved using chromatographic techniques.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of nitro-PAHs, a high-resolution capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often employed. The separation is based on the differential partitioning of the analytes between the stationary phase and an inert carrier gas (e.g., helium). The temperature of the GC oven is programmed to increase over time to facilitate the elution of compounds with different boiling points.

High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC) , are versatile techniques suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. Separation is achieved by passing the sample extract through a column packed with a stationary phase and eluting it with a liquid mobile phase. For nitro-PAHs, reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC.

Detection and Quantification Methods (e.g., GC-Mass Spectrometry (MS), LC-MS/MS, GC/Negative Ion Chemical Ionization (NICI)-MS)

The final step in the analytical workflow is the detection and quantification of the separated this compound. Mass spectrometry is the most widely used detection method due to its high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. As the compounds elute from the GC column, they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum of a compound provides a unique fingerprint that allows for its identification. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be used, where only specific ions characteristic of the target analyte are monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is particularly well-suited for the analysis of trace contaminants in complex matrices. In LC-MS/MS, the analyte is first ionized (e.g., by electrospray ionization) and then subjected to two stages of mass analysis. The first stage selects the parent ion of the target compound, which is then fragmented. The second stage analyzes the resulting fragment ions. This multiple reaction monitoring (MRM) provides a high degree of certainty in the identification and quantification of the analyte.

Gas Chromatography/Negative Ion Chemical Ionization-Mass Spectrometry (GC/NICI-MS) is a specialized technique that can offer very high sensitivity for electrophilic compounds like nitro-PAHs. In NICI, the analyte molecules capture electrons to form negative ions, which can be detected with high efficiency. This method can significantly reduce background noise and improve detection limits for certain compounds.

While these analytical techniques provide a robust framework for the analysis of this compound, the lack of specific, published methods tailored to this compound necessitates further research to establish optimized and validated protocols for its routine environmental monitoring.

Advanced Applications and Material Science Potential

Role in Catalysis (e.g., Epoxidation Reactions)

While direct catalytic applications of 3-Nitrophenanthrene-9,10-dione are not extensively documented, the catalytic activity of its parent compound, phenanthrene-9,10-dione (PQ), provides a strong indication of its potential. PQ is known to function as a photoredox catalyst, capable of absorbing visible light and participating in electron transfer processes to catalyze organic transformations. For instance, excited-state PQ can act as a potent oxidant, initiating reactions such as the cyclization of 2-vinylarylimines to form polysubstituted quinolines.

Furthermore, o-quinones, including phenanthrene-9,10-dione, have been shown to enhance the efficiency of certain catalytic reactions. Their addition to chloro(5,10,15,20-tetraphenylporphyrinato)manganese(III)-catalyzed epoxidation of alkenes using hydrogen peroxide as the oxidant has been reported to improve reaction performance. This suggests a potential co-catalytic or mediating role for these quinones. Given that the introduction of a nitro group can influence the electronic properties of the quinone system, it is plausible that this compound could exhibit modulated and potentially enhanced catalytic activity in similar epoxidation reactions. The electron-withdrawing nature of the nitro group could enhance the oxidative potential of the quinone, making it a more effective catalyst or mediator in oxidation processes.

Development of Organic Charge-Transfer Complexes and Conductive Materials

The development of organic charge-transfer (CT) complexes is a burgeoning field in materials science, with applications in organic conductors, sensors, and nonlinear optical devices. These complexes consist of an electron donor and an electron acceptor molecule. The electron-accepting capability of the quinone ring in phenanthrene-9,10-dione is significantly enhanced by the presence of electron-withdrawing nitro groups.

Studies on a related compound, 1,3,6-trinitro-9,10-phenanthrenequinone, have demonstrated its ability to form stable charge-transfer complexes with a variety of aromatic π-electron donors. nih.govnih.govresearchgate.net In these complexes, the trinitrated phenanthrenequinone (B147406) acts as a strong electron acceptor. The amount of charge transfer in the ground state for complexes with potent donors such as dibenzotetrathiafulvalene, pentacene, and tetrathiafulvalene (B1198394) ranges from 0.134 to 0.240 e⁻. nih.gov A significant charge transfer of 0.2 is often sufficient for materials to exhibit conductive properties.

These findings strongly suggest that this compound would also be an effective electron acceptor in the formation of charge-transfer complexes. The presence of the nitro group is expected to lower the energy of its lowest unoccupied molecular orbital (LUMO), facilitating electron transfer from a suitable donor molecule. The stability and electronic properties of the resulting CT complexes would depend on the specific donor molecule used. The potential for this compound to form such complexes opens up possibilities for its use in the design of novel organic conductive materials.

| Donor Molecule | Ground State Charge Transfer (e⁻) with 1,3,6-trinitro-9,10-phenanthrenequinone |

| Dibenzotetrathiafulvalene | 0.134 - 0.240 |

| Pentacene | 0.134 - 0.240 |

| Tetrathiafulvalene | 0.134 - 0.240 |

| 5,10-dimethylphenazine | 0.134 - 0.240 |

| Tetramethyl-p-phenylenediamine | 0.134 - 0.240 |

This table is based on data for 1,3,6-trinitro-9,10-phenanthrenequinone and is indicative of the potential of nitro-phenanthrenequinones to form charge-transfer complexes.

Potential in Sensor Development

The structural features of this compound suggest its potential utility in the development of chemical sensors. The parent compound, phenanthrene-9,10-dione, has been the subject of highly sensitive detection methods. For instance, a high-performance liquid chromatography (HPLC) method with pre-column derivatization and fluorescence detection has been developed for the determination of phenanthrene-9,10-dione in airborne particulates, achieving a detection limit of 5 fmol. researchgate.net This indicates that the phenanthrenequinone core is amenable to chemical modifications that produce a strong analytical signal.

Furthermore, the nitroaromatic functionality is a key component in many explosive materials. Consequently, significant research has been directed towards developing sensors for the detection of nitroaromatic compounds. For example, fluorescent materials, such as blue luminescent graphene quantum dots, have been utilized to create sensors for 2,4,6-trinitrophenol, a common explosive, with detection limits in the micromolar range. researchgate.net The principle often involves the quenching of fluorescence from the sensing material upon interaction with the nitroaromatic analyte.

Given these precedents, this compound could be investigated as either a target analyte for new sensing methodologies or as a component of a sensor itself. Its ability to participate in charge-transfer interactions could be exploited in the design of sensors where the binding of an analyte modulates the electronic properties of the material, leading to a detectable signal. The combination of the responsive quinone structure and the electron-accepting nitro group makes this compound a promising candidate for further exploration in the field of chemical sensor technology.

Future Research Directions and Emerging Trends

Elucidation of Uncharacterized Biological Pathways

While the toxicity of parent PAHs and some nitro-PAHs is well-documented, the specific molecular pathways perturbed by 3-Nitrophenanthrene-9,10-dione remain largely uncharacterized. Future research should focus on identifying the precise mechanisms through which it exerts biological effects.

Key areas for investigation include:

Reactive Oxygen Species (ROS) Generation: Quinones are known to be redox-active, capable of generating ROS and inducing oxidative stress. nih.govnih.gov Studies on phenanthrene (B1679779) ortho-quinones (PheQs) have demonstrated their role as causative agents in ROS generation and subsequent lipid peroxidation. nih.gov A primary research goal should be to quantify the capacity of this compound to generate ROS and to identify the specific cellular components damaged by this oxidative stress.

Metabolic Activation Pathways: The aldo-keto reductase (AKR) pathway is a significant route for the metabolic activation of carcinogenic PAHs into reactive and redox-active ortho-quinones. nih.gov Research is needed to determine if this compound is a substrate for AKR enzymes and to characterize the resulting metabolites. Furthermore, understanding the role of cytochrome P450 enzymes, such as CYP1A, in the potential ring oxidation and subsequent metabolic transformations of this compound is crucial. researchgate.net

DNA Adduct Formation and Genotoxicity: Nitro-PAHs can be metabolically reduced to form DNA adducts, leading to mutagenic and carcinogenic outcomes. researchgate.net Investigating the formation of DNA adducts following exposure to this compound is essential to assess its genotoxic potential.

Signaling Pathway Interference: Structurally similar compounds, like anthracene-9,10-dione, have been shown to inhibit critical cellular signaling pathways such as the Wnt/β-catenin pathway. nih.gov Future studies should explore whether this compound can interfere with this or other fundamental signaling cascades, which could explain potential carcinogenic or developmental effects.

Sustainable Synthetic Routes and Green Chemistry Approaches

The conventional synthesis of this compound typically relies on the nitration of phenanthrene-9,10-dione using harsh reagents like mixed nitric and sulfuric acids. vulcanchem.com This method aligns poorly with modern principles of green chemistry. A significant future trend will be the development of sustainable and eco-friendly synthetic protocols.

The twelve principles of green chemistry provide a framework for this research, emphasizing waste prevention, atom economy, use of safer solvents, energy efficiency, and catalysis. researchgate.netnih.gov Research should target the following areas:

Catalytic Nitration: Developing selective catalytic systems (e.g., solid acid catalysts or metal-organic frameworks) to perform nitration under milder conditions, reducing the need for strong, corrosive acids and improving regioselectivity.

Alternative Solvents: Replacing traditional hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. chemistryjournals.netjocpr.com

Energy-Efficient Methods: Exploring techniques like microwave-assisted synthesis or flow chemistry to reduce reaction times, lower energy consumption, and improve process control and safety. nih.govchemistryjournals.net

Biocatalysis: Investigating the use of enzymes, such as nitroreductases or oxygenases, to perform specific transformations, offering high selectivity under mild, aqueous conditions. chemistryjournals.net

| Approach | Traditional Method | Potential Green Alternative | Anticipated Benefits |

|---|---|---|---|

| Reagents | Mixed Acid (HNO₃/H₂SO₄) | Solid acid catalysts, milder nitrating agents | Reduced corrosivity, easier separation, higher selectivity |

| Solvents | Hazardous organic solvents | Water, ionic liquids, supercritical CO₂ | Reduced toxicity and environmental impact, improved safety jocpr.com |

| Energy | Conventional heating (energy-intensive) | Microwave-assisted or flow chemistry | Reduced reaction times, lower energy consumption chemistryjournals.net |

| Catalysis | Stoichiometric reagents | Heterogeneous catalysts, biocatalysis | Catalyst recyclability, high specificity, mild conditions nih.gov |

Integration of Omics Technologies in Biological Studies

To gain a comprehensive understanding of the biological impact of this compound, an integrated "omics" approach is necessary. These technologies allow for the global analysis of molecules within a biological system, providing unbiased insights into mechanisms of action and identifying potential biomarkers of exposure or effect.

Transcriptomics: Using DNA microarrays or RNA-sequencing to analyze changes in gene expression in cells or organisms exposed to the compound. This can reveal which cellular pathways (e.g., stress response, DNA repair, metabolism) are activated or suppressed.

Proteomics: Employing mass spectrometry-based techniques to study alterations in the entire protein complement of a cell. This can identify protein targets of the compound, changes in protein expression levels, and post-translational modifications indicative of cellular stress or damage.

Metabolomics: Analyzing the global profile of small-molecule metabolites in a biological sample. mdpi.com This is a powerful tool for identifying disruptions in metabolic pathways (e.g., energy metabolism, amino acid synthesis) and can lead to the discovery of specific biomarkers of exposure. For example, metabolomic analysis of bacteria has identified quinone degradation as a key event following stress. mdpi.com

| Omics Technology | Key Questions to Address | Potential Outcomes |

|---|---|---|

| Transcriptomics | Which genes are up- or down-regulated upon exposure? | Identification of responsive signaling and metabolic pathways. |

| Proteomics | Which proteins are expressed differently or modified? | Discovery of protein targets and mechanisms of toxicity. |

| Metabolomics | How does the cell's metabolic profile change? | Identification of disrupted pathways and specific biomarkers of exposure. mdpi.com |

| Toxicogenomics | How do all these molecular changes relate to adverse outcomes? | A systems-level understanding of the compound's mechanism of action. |

Exploration of Novel Material Applications

Beyond its environmental and toxicological relevance, the molecular structure of this compound suggests potential for applications in materials science. The phenanthrene core is a well-known chromophore, and the presence of strong electron-withdrawing nitro and quinone groups can significantly influence its electronic and optical properties.

Theoretical studies on nitro-phenanthrene derivatives have shown that the addition of a nitro group alters key electronic parameters, including the HOMO-LUMO energy gap, ionization potential, and electron affinity. yu.edu.joyu.edu.jo These properties are critical for the performance of organic electronic materials.

Future research should explore:

Organic Semiconductors: Investigating its potential as an n-type semiconductor for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The electron-deficient nature of the molecule could facilitate electron transport.

Organic Light-Emitting Diodes (OLEDs): Exploring its use as an electron-transporting material or as a host material for phosphorescent emitters in OLED devices.

Charge-Transfer Complexes: Studying its ability to form charge-transfer complexes with electron-donating molecules. Such materials can exhibit interesting conductive or non-linear optical properties.

Polymer Chemistry: Using this compound as a monomer or functional building block for the synthesis of novel polymers with tailored electronic or photophysical properties.

Q & A

Q. What are the standard synthetic routes for 3-Nitrophenanthrene-9,10-dione, and how can reaction conditions be optimized?

this compound is typically synthesized via nitration of phenanthrene-9,10-dione. Key steps include:

- Nitration : Using nitric acid in sulfuric acid to introduce the nitro group at the 3-position. Temperature control (0–5°C) minimizes by-products like di-nitrated derivatives .

- Purification : Recrystallization from ethanol or dichloromethane to isolate the product.

Methodological optimization involves adjusting stoichiometry (e.g., 1.1 equivalents HNO₃) and monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- UV-Vis : Strong absorption at ~450 nm due to the conjugated anthraquinone core .

- FT-IR : Peaks at 1670 cm⁻¹ (C=O stretching) and 1520 cm⁻¹ (NO₂ asymmetric stretching) confirm functional groups .

- NMR : ¹H NMR shows aromatic protons as multiplets (δ 8.2–8.8 ppm), while ¹³C NMR identifies carbonyl carbons (δ 182–185 ppm) .

- Mass Spectrometry : ESI-MS in negative mode gives [M−H]⁻ at m/z 267 .

Q. What are the primary applications of this compound in material science?

The compound serves as:

- A precursor for organic semiconductors due to its electron-deficient quinone structure, enabling charge transport in OLEDs .

- A building block for dyes, leveraging its strong absorbance in visible light .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

Discrepancies in antimicrobial or anticancer activity across studies may arise from:

- Varied assay conditions (e.g., cell lines, incubation times).

- Impurity profiles (e.g., residual solvents or isomers).

Methodological Solutions : - Standardize bioassays using reference cell lines (e.g., HeLa for cytotoxicity) and ≥95% pure compound (HPLC-verified) .

- Conduct dose-response studies to establish EC₅₀ values and compare with structurally similar derivatives (e.g., 1-Nitro vs. 3-Nitro isomers) .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to DNA topoisomerase II (PDB ID: 1ZXM). The nitro group shows strong hydrogen bonding with Arg503 .

- Molecular Dynamics (MD) : Simulate stability of DNA intercalation over 100 ns trajectories (AMBER force field). Monitor RMSD (<2 Å indicates stable binding) .

Q. How can reaction by-products (e.g., di-nitrated derivatives) be minimized during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.